molecular formula C11H11ClINO B8174960 (2-Chloro-6-iodophenyl)(pyrrolidin-1-yl)methanone

(2-Chloro-6-iodophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8174960
M. Wt: 335.57 g/mol
InChI Key: AIPJQDCEGUJPIC-UHFFFAOYSA-N
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Description

(2-Chloro-6-iodophenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a pyrrolidine ring attached to a phenyl ring substituted with chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-iodophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloro-6-iodobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine) on the phenyl ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom can be replaced with other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

    Coupling Products: Biaryl compounds or other functionalized aromatic compounds.

Scientific Research Applications

(2-Chloro-6-iodophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6-iodophenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its target. The pyrrolidine ring can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

  • (2-Chloro-6-bromophenyl)(pyrrolidin-1-yl)methanone
  • (2-Chloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone
  • (2-Chloro-6-methylphenyl)(pyrrolidin-1-yl)methanone

Comparison:

  • Halogen Substitution: The presence of different halogen atoms (iodine, bromine, fluorine) can significantly affect the compound’s reactivity and biological activity. Iodine, being larger and more polarizable, can enhance the compound’s interactions with biological targets compared to bromine or fluorine.
  • Steric Effects: The size and steric hindrance of the substituents can influence the compound’s ability to undergo certain chemical reactions. For example, the larger iodine atom may hinder nucleophilic substitution reactions compared to smaller halogens.
  • Electronic Effects: The electronic properties of the substituents can affect the compound’s reactivity and stability. Fluorine, being highly electronegative, can withdraw electron density from the phenyl ring, making it less reactive towards electrophilic substitution reactions.

Properties

IUPAC Name

(2-chloro-6-iodophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClINO/c12-8-4-3-5-9(13)10(8)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPJQDCEGUJPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC=C2I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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